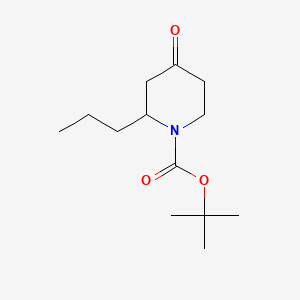

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed:

Oxidation: Oxidized derivatives

Reduction: Alcohol derivatives

Substitution: Substituted piperidine derivatives

Wissenschaftliche Forschungsanwendungen

Neuroprotective Agents

Recent studies have indicated that derivatives of tert-butyl 4-oxo-2-propylpiperidine-1-carboxylate exhibit neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's disease. For instance, related compounds have shown inhibition of amyloid beta aggregation, which is crucial in the pathogenesis of Alzheimer’s disease. In vitro studies demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential as therapeutic agents for neuroprotection .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative conditions. For example, it has shown activity against acetylcholinesterase and β-secretase, both of which are targets for Alzheimer's treatment. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function .

Building Blocks in Organic Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through various chemical reactions, such as nucleophilic additions and cyclizations. This versatility makes it a valuable intermediate in the synthesis of pharmaceutical compounds and natural products .

Synthesis of Quinolizidine Alkaloids

The compound has been utilized in the synthesis of quinolizidine alkaloids, which are known for their biological activities. The process involves using this compound as a precursor to generate complex alkaloid structures through multi-step synthetic pathways .

Case Studies

Wirkmechanismus

The mechanism of action of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 4-oxo-2-methylpiperidine-1-carboxylate

- tert-Butyl 4-oxo-2-ethylpiperidine-1-carboxylate

- tert-Butyl 4-oxo-2-butylpiperidine-1-carboxylate

Comparison: tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate is unique due to its specific propyl substitution on the piperidine ring. This substitution can influence the compound’s physical and chemical properties, such as solubility, stability, and reactivity. Compared to its similar compounds, it may exhibit different biological activities and pharmacokinetic profiles, making it a valuable compound for specific research and industrial applications .

Biologische Aktivität

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₂H₁₉N₁O₃

- Molecular Weight : 239.30 g/mol

It features a piperidine ring with a tert-butyl group, a carbonyl group at the 4-position, and a propyl side chain at the 2-position. This structure is significant for its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors or enzymes in the body. The compound is known to modulate the activity of certain molecular targets, leading to various biological effects:

- Receptor Binding : It can bind to sigma receptors (σRs), which are implicated in numerous physiological processes, including calcium signaling and mitochondrial metabolism .

- Enzyme Interaction : The compound may also interact with enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .

Biological Activities

Research indicates that derivatives of this compound exhibit several promising biological activities:

- Anti-inflammatory Activity : Compounds derived from this structure have shown efficacy in preclinical models for reducing inflammation.

- Analgesic Properties : The compound has been evaluated for pain relief potential, demonstrating significant analgesic effects in animal studies.

- Anticancer Effects : Some derivatives have been tested for their ability to inhibit cancer cell proliferation, showing promise as anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Detailed Case Study

In a study examining the anti-inflammatory effects of this compound derivatives, researchers utilized a lipopolysaccharide (LPS)-induced inflammation model in mice. The results indicated that treatment with specific derivatives led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, often starting from piperidine derivatives. Various synthetic routes have been explored to optimize yield and purity, which is crucial for biological testing .

Eigenschaften

IUPAC Name |

tert-butyl 4-oxo-2-propylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-6-10-9-11(15)7-8-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLEABTTWFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744500 | |

| Record name | tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-80-4 | |

| Record name | tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.